2,3-Diiodo-1,4-dimethoxybenzene
Description
2,3-Diiodo-1,4-dimethoxybenzene is an aromatic compound featuring a benzene ring substituted with two methoxy groups at the 1,4-positions and two iodine atoms at the 2,3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for photochromic materials . The iodine atoms act as excellent leaving groups, facilitating nucleophilic substitutions, while the methoxy groups donate electron density to the ring, stabilizing intermediates in redox processes .
Properties
Molecular Formula |
C8H8I2O2 |
|---|---|
Molecular Weight |
389.96 g/mol |
IUPAC Name |
2,3-diiodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8I2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
KKSFPNCGZCWIDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-1,4-dimethoxybenzene typically involves the iodination of 1,4-dimethoxybenzene. One common method is the reaction of 1,4-dimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2,3-Diiodo-1,4-dimethoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dihydro derivatives and partially reduced aromatic compounds.
Scientific Research Applications
2,3-Diiodo-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-1,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. Additionally, it can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted 1,4-Dimethoxybenzenes
2.1.1. 2,3-Dibromo-1,4-dimethoxybenzene
- Structure : Bromine replaces iodine at the 2,3-positions.
- Molecular Weight : 295.96 g/mol (vs. ~390 g/mol for the diiodo analog) .
- Reactivity : Bromine’s lower electronegativity and smaller atomic radius result in weaker leaving-group ability compared to iodine. This reduces its efficacy in cross-coupling reactions but enhances stability under acidic conditions .
- Applications : Used in synthesizing arylboronic acids and as a building block for liquid crystals .
2.1.2. 2-Chloro-3-iodo-1,4-dimethoxybenzene
- Structure : Mixed chloro-iodo substitution at the 2,3-positions.
- Melting Point : 129–131°C, indicating higher crystallinity compared to diiodo analogs .
- Electronic Effects : The electron-withdrawing chlorine stabilizes radical cations, making it effective in redox-mediated reactions .
Alkyl-Substituted 1,4-Dimethoxybenzenes
2.2.1. 2,3-Dimethyl-1,4-dimethoxybenzene (23DDB)
- Structure : Methyl groups replace iodine.
- Applications : Explored as a redox mediator in lithium-oxygen batteries but suffers from parasitic decomposition .
2.2.2. 2,5-Di-tert-butyl-1,4-dimethoxybenzene (DBDMB)
- Structure : Bulky tert-butyl groups at 2,5-positions.
- Redox Potential: 4.20 V vs. Li/Li⁺, higher than diiodo derivatives, enabling efficient Li₂O₂ decomposition in batteries .
- Solubility: Enhanced solubility in nonpolar electrolytes due to steric bulk .
Ethoxy-Substituted Analogs
2.3.1. 1,4-Diiodo-2,3-diethoxybenzene
- Structure : Ethoxy groups replace methoxy.
- Synthesis : Derived from 1,2-diethoxybenzene via iodination .
- Steric Effects : Ethoxy’s larger size increases steric hindrance, slowing reaction kinetics compared to methoxy analogs .
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected Compounds
Electronic Effects
- Iodine vs. Bromine : Iodine’s higher polarizability enhances charge transfer in photochromic systems, while bromine’s stability favors long-term applications .
- Methoxy vs. Ethoxy : Methoxy’s smaller size reduces steric hindrance, improving reaction rates in Suzuki-Miyaura couplings .
Solubility and Stability
- Halogenated Derivatives : Diiodo compounds are prone to light-induced degradation, whereas chloro analogs exhibit greater stability in radical-forming reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
